molecular formula C5H9NO2S B2477070 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide CAS No. 2172086-82-5

4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide

Cat. No.: B2477070
CAS No.: 2172086-82-5
M. Wt: 147.19
InChI Key: QVFDGKZVQNOJAF-UHFFFAOYSA-N
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Description

4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.2 g/mol It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives .

Scientific Research Applications

4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-Thia-5-azaspiro[2.4]heptane
  • 4-Thia-5-azaspiro[2.4]heptane 4,4-dione

Uniqueness

4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms in the ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications .

Properties

IUPAC Name

4λ6-thia-5-azaspiro[2.4]heptane 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)5(1-2-5)3-4-6-9/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFDGKZVQNOJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172086-82-5
Record name 4lambda6-thia-5-azaspiro[2.4]heptane-4,4-dione
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